4-((3,4-Dichlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 675840-53-6
Cat. No.: VC20171089
Molecular Formula: C15H9Cl2FN4S
Molecular Weight: 367.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 675840-53-6 |
|---|---|
| Molecular Formula | C15H9Cl2FN4S |
| Molecular Weight | 367.2 g/mol |
| IUPAC Name | 4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C15H9Cl2FN4S/c16-12-6-1-9(7-13(12)17)8-19-22-14(20-21-15(22)23)10-2-4-11(18)5-3-10/h1-8H,(H,21,23)/b19-8+ |
| Standard InChI Key | NKSIIYRYRMZBNB-UFWORHAWSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl)F |
| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl)F |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s backbone consists of a 1,2,4-triazole ring fused with a thione group at position 3. The triazole nitrogen at position 4 is substituted with a (3,4-dichlorophenyl)methylideneamino group, while position 5 bears a 4-fluorophenyl moiety . This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions. The E-geometry of the benzylidene group is confirmed by its InChI descriptor .
Spectroscopic and Computational Identifiers
The molecular formula C₁₅H₉Cl₂FN₄S (MW: 367.2 g/mol) is corroborated by high-resolution mass spectrometry. Key identifiers include:
Predicted collision cross-sections (CCS) for various adducts, derived from ion mobility spectrometry, are critical for characterizing its gas-phase behavior :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 366.99818 | 178.8 |
| [M+Na]⁺ | 388.98012 | 194.9 |
| [M-H]⁻ | 364.98362 | 182.6 |
Synthesis and Physicochemical Properties
Synthetic Pathways
While explicit synthesis protocols remain undisclosed in public literature, analogous triazole-thiones are typically synthesized via:
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Cyclocondensation: Reaction of thiosemicarbazides with carboxylic acids under acidic conditions.
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Schiff Base Formation: Condensation of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with 3,4-dichlorobenzaldehyde .
Stability and Reactivity
The compound is stable under standard laboratory conditions (20–25°C) but decomposes upon exposure to open flames, emitting toxic gases (e.g., HCl, HF) . It exhibits incompatibility with strong oxidizers, necessitating inert atmospheres during storage .
| Hazard Parameter | Classification | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | Avoid ingestion; use PPE |
| Skin Irritation | Category 2 | Wear nitrile gloves; wash exposed skin |
| Eye Damage | Category 2 | Use safety goggles |
Emergency Protocols
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